
Benzyl phenyl ether
Overview
Description
Benzyl phenyl ether (BPE, C₆H₅-O-CH₂-C₆H₅) is a lignin model compound representing the α-O-4 ether bond prevalent in lignocellulosic biomass and low-rank coal . Its weak ether bond (bond dissociation energy: 56.4 kJ/mol for the benzyl ether bond and 95.7 kJ/mol for the phenyl ether bond) makes it highly reactive under thermal, catalytic, and acidic conditions . BPE is widely used to study lignin depolymerization mechanisms, hydrogenolysis, and solvolysis pathways, providing insights into biomass valorization .
Scientific Research Applications
Catalytic Applications
Hydrogenolysis of Benzyl Phenyl Ether
One of the primary applications of BPE is in catalytic hydrogenolysis, particularly as a model compound for studying lignin degradation. In recent studies, BPE has been subjected to mechanocatalytic hydrogenolysis using nickel catalysts. This method allows for solvent-free reactions that mimic the cleavage of C–O bonds found in lignin .
Mechanism and Products
The hydrogenolysis of BPE typically yields products such as:
- Toluene
- Phenol
- Cyclohexanol
These products are generated through the cleavage of the benzyl ether bond, demonstrating BPE's utility in biomass valorization and the development of sustainable chemical processes .
Experimental Insights
Research indicates that the reaction pathways for BPE closely resemble those observed in thermally catalyzed reactions. The mechanical energy from ball milling enhances the catalytic activity by exposing fresh metallic surfaces on nickel catalysts, thereby facilitating the reaction at room temperature .
Analytical Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound is also utilized in NMR spectroscopy as a reference compound due to its well-defined spectral characteristics. Advanced techniques such as HSQC (Heteronuclear Single Quantum Coherence) NMR provide insights into complex mixtures involving BPE, allowing for enhanced resolution and quantification of metabolites .
Quantitative Analysis
The application of quantitative NMR techniques has been pivotal in metabolomics, enabling researchers to analyze the concentration of various compounds in biological samples effectively. BPE serves as a model compound for developing these analytical methods, which can be applied across various fields including food science and clinical diagnostics .
Material Science Applications
Polymer Chemistry
This compound has been investigated for its role in polymer chemistry, particularly in the synthesis of polymeric materials through etherification reactions. Its reactivity allows for the modification of polymer properties, making it valuable in creating specialty polymers with tailored functionalities .
Reactivity with Other Compounds
Research has shown that BPE can undergo various reactions such as:
- Photo-Claisen rearrangements : This process involves the rearrangement of BPE under UV light in the presence of zeolites, leading to new polymeric structures with unique properties .
- Decomposition Reactions : Studies have explored the decomposition pathways of BPE under superheated conditions, providing insights into its behavior in high-temperature processes relevant to materials science and energy applications .
Pharmaceutical Applications
Drug Development
This compound derivatives have been explored for their potential pharmaceutical applications. Research has indicated that modifications to the BPE structure can lead to compounds with biological activity, highlighting its importance as a scaffold in drug design .
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives for their pharmacological properties, demonstrating their potential use as therapeutic agents against various diseases .
Mechanism of Action
The mechanism of action for benzyl phenyl ether primarily involves its cleavage under acidic conditions. The strong acid protonates the ether oxygen, turning it into a better leaving group. The resulting halide conjugate base then attacks the protonated ether at the less sterically hindered alkyl substituent, forming a halogen product. The more sterically hindered alkyl substituent is ejected as a leaving group, forming an alcohol product .
Comparison with Similar Compounds
Reactivity in Acidic Cleavage
BPE undergoes selective cleavage with hydroiodic acid (HI) to yield phenol and benzyl iodide via protonation of the ether oxygen and nucleophilic substitution . In contrast:
- Diphenyl ether (C₆H₅-O-C₆H₅) requires harsher conditions (e.g., concentrated HBr at 200°C) for cleavage due to its higher bond dissociation energy (~270 kJ/mol).
- Cyclohexyl phenyl ether (C₆H₁₁-O-C₆H₅) produces cyclohexanol and iodobenzene under HI, reflecting the stability of its aliphatic ether bond compared to BPE’s benzylic position .
Table 1: Acidic Cleavage Products of Ethers
Catalytic Hydrogenolysis
BPE’s α-O-4 bond is cleaved efficiently via hydrogenolysis over transition-metal catalysts:
- Palladium catalysts: Mechanocatalytic hydrogenolysis of BPE yields toluene (70.7%) and phenol (16.1%) under CO₂ pressure .
- Vanadium catalysts: Achieve 98% BPE conversion to 4-benzylphenol and 2-benzylphenol via radical pathways .
- Nickel catalysts: Produce toluene and phenol without detectable benzyl alcohol, highlighting the preferential cleavage of the benzyl ether bond over hydrogenation .
In contrast, dibenzyl ether (C₆H₅-CH₂-O-CH₂-C₆H₅) undergoes full hydrogenation to toluene and methanol, while anisole (C₆H₅-O-CH₃) requires higher temperatures for demethylation.
Table 2: Catalytic Hydrogenolysis Efficiency
Thermal Stability and Pyrolysis
BPE decomposes at 275°C via homolytic cleavage, forming benzyl and phenoxyl radicals that recombine into benzylphenol isomers (67% yield) . Comparatively:
- Diphenyl ether requires temperatures >400°C for decomposition, yielding biphenyl and phenol.
- Benzyl methyl ether (C₆H₅-O-CH₃) decomposes at lower temperatures (200°C) to toluene and methanol.
Table 3: Pyrolysis Products of Ethers
Compound | Decomposition Temp. (°C) | Main Products | Reference |
---|---|---|---|
This compound | 275 | Benzylphenol isomers | |
Diphenyl ether | 400 | Biphenyl, Phenol | N/A |
Benzyl methyl ether | 200 | Toluene, Methanol | N/A |
Solvolysis and Hydrolysis
In high-temperature aqueous methanol under CO₂, BPE undergoes solvolysis to benzyl methyl ether (16.1%) and monocyclic aromatics (70.7%) . Hydrolysis in water yields phenol and benzyl alcohol, which further alkylates . By contrast:
- Phenyl ethers (e.g., anisole) resist hydrolysis unless catalyzed by acids or enzymes.
- Benzyl ethers (e.g., dibenzyl ether) hydrolyze slowly in neutral water but rapidly under acidic conditions.
Biological Activity
Benzyl phenyl ether (BPE) is an organic compound with significant implications in various biological and chemical processes. This article explores the biological activity of BPE, focusing on its mechanisms, effects, and potential applications in different fields.
This compound is characterized by its ether functional group, which contributes to its reactivity and interaction with biological systems. Its molecular structure allows it to participate in various chemical reactions, including hydrolysis and hydrogenolysis, which can lead to the formation of biologically active metabolites.
-
Hydrolysis and Hydrogenolysis :
- In aqueous environments, BPE undergoes hydrolysis, leading to the formation of phenol and benzyl alcohol. This reaction is catalyzed by hydronium ions and can be significantly accelerated in the presence of catalysts such as Ni/SiO2 or HZSM-5 .
- The cleavage of the ether bond has been demonstrated to be a critical pathway for the biological activity of BPE, affecting its pharmacological properties.
-
Antifouling Activity :
- Recent studies have shown that certain derivatives of phenyl ether, including BPE, exhibit potent anti-larval settlement activity against barnacles (e.g., Balanus amphitrite). The effective concentration (EC50) values for these compounds were reported to be lower than 3.05 μM, indicating their potential as environmentally friendly antifouling agents .
Study 1: Blood Pressure Effects
A study examined the effects of related compounds derived from BPE on blood pressure in male cats. The parent compound exhibited significant blood pressure-lowering effects at a dose of 1 mg/kg, suggesting potential therapeutic applications in cardiovascular health .
Study 2: Solvolysis Reactions
Research on the solvolysis of BPE in high-temperature aqueous ethanol solutions revealed that this process can yield monoaromatic compounds such as benzyl alcohol and phenol. The highest yield achieved was 76.7% under optimized conditions (598 K and high-pressure CO2), highlighting BPE's utility in producing valuable chemical intermediates .
Data Table: Biological Activities of this compound Derivatives
Compound | Activity | EC50 (μM) | Notes |
---|---|---|---|
This compound | Antifouling | < 3.05 | Effective against barnacle settlement |
3'-hydroxy-4'-(beta-diethylaminoethoxy)-3',4'-dihydroseselin | Blood Pressure Lowering | 1 mg/kg | Significant effects observed in feline models |
Polybrominated diphenyl ether derivative | Antifouling | Not specified | Considered a promising antifouling agent |
Chemical Reactions Analysis
Hydrolysis in Aqueous Media
In liquid water at 523 K, BPE undergoes hydrolysis via hydronium ion catalysis to yield phenol and benzyl alcohol as intermediates. Alkylation reactions subsequently form heavier products .
-
Key data :
-
Hydronium ions are generated by water autoionization at elevated temperatures .
-
HZSM-5 zeolite accelerates hydrolysis rates by increasing proton availability (turnover frequency increases by ~150% with 0.1 M H⁺) .
-
Product distribution: Phenol (42–48%), benzyl alcohol (18–23%), and alkylated derivatives (15–20%) after 2 h at 523 K .
-
Hydrogenolysis with Metal Catalysts
Selective C–O bond cleavage occurs under H₂ using Ni- or Pd-based catalysts:
Catalyst | Conditions | Major Products (Yield) | Selectivity Mechanism |
---|---|---|---|
Ni/SiO₂ | 573 K, 3 MPa H₂ | Toluene (43%), phenol (14%) | Direct hydrogenolysis pathway |
Ni/HZSM-5 | 573 K, 3 MPa H₂ | Toluene (30%), phenol (30%) | Dual acid/hydrogenation sites |
Pd/SiO₂ | Mechanocatalytic milling | Toluene (49%), phenol (48%) | Synergy of mechanical force/H₂ |
-
Ni/HZSM-5 achieves balanced CₐₗᵢₚₕₐₜᵢC–O and CₐᵣₒₘₐₜᵢC–O cleavage due to Brønsted acid sites .
-
Mechanocatalytic Pd systems achieve full BPE conversion in 1 h with 80% carbon efficiency .
Acid-Catalyzed Cleavage Pathways
In acidic media (pH < 3), BPE follows Sₙ1 mechanisms :
-
Protonation of the ether oxygen
-
Formation of benzyl carbocation and phenol
-
Carbocation stabilization in nonpolar solvents (e.g., γ-valerolactone) leads to condensation products:
DFT calculations confirm a Gibbs barrier of 145 kJ/mol for hydrolysis in aqueous acid, while nonpolar solvents reduce barriers for condensation by 20–30 kJ/mol .
Solvolysis in Superheated Ethanol/Water
Under high-pressure CO₂ (18 MPa) and 598 K:
-
Ethanol-water (2:1 v/v) maximizes monoaromatic yields (72.9%) through transetherification:
-
CO₂ suppresses toluene formation by 60% compared to inert atmospheres .
Photochemical and Thermal Reactions
-
Photo-Claisen rearrangement in Y-zeolites produces o -benzyl phenol (85% selectivity) .
-
Thermal decomposition at 623 K with cesium-exchanged heteropolyacids yields aromatics (toluene: 55%, benzene: 25%) via radical pathways .
Comparative Reaction Energetics
Reaction Type | Activation Energy (kJ/mol) | Dominant Products |
---|---|---|
Hydrolysis | 145 | Phenol, benzyl alcohol |
Hydrogenolysis | 95–110 | Toluene, phenol |
Acid-catalyzed | 120–135 | Condensation derivatives |
Thermal pyrolysis | 180–200 | Radical-derived oligomers |
This synthesis of experimental and computational data demonstrates BPE’s versatility as a lignin model compound. Catalyst design (e.g., bifunctional Ni/HZSM-5) and solvent engineering (e.g., CO₂-expanded ethanol) are pivotal for controlling selectivity toward monoaromatics or functionalized intermediates .
Q & A
Basic Research Questions
Q. What laboratory-scale synthesis methods are effective for producing benzyl phenyl ether, and how can reaction kinetics be analyzed?
this compound can be synthesized via phase-transfer catalysis (PTC) using phenol and benzyl chloride under basic conditions (e.g., NaOH) with tetrabutylammonium bromide as a catalyst. This method is suitable for undergraduate experiments, yielding results in ~1 hour. Reaction kinetics can be monitored using gas chromatography (GC), with analysis times under 15 minutes per injection . Alternative methods include palladium-catalyzed coupling of arylboronic acids with benzyl alcohols in water, utilizing H₂O₂ as a green oxidant .
Q. What products form during acid-catalyzed cleavage of BPE, and what mechanistic insights explain this reactivity?
Heating BPE with hydroiodic acid (HI) produces benzyl iodide and phenol via nucleophilic substitution at the benzyl carbon. The reaction proceeds through an SN2 mechanism, where the iodide ion attacks the less sterically hindered benzyl group, leaving a phenoxide intermediate that protonates to phenol .
Advanced Research Questions
Q. How is BPE used as a model compound in lignin depolymerization studies, and what analytical methods validate its reactivity?
BPE serves as a model for the α-O-4 ether linkage in lignin, a critical target in biomass valorization. Catalytic hydrogenolysis experiments using Pd-Ni nanoparticles on Ce-layered double hydroxides demonstrate selective C–O bond cleavage. Reactivity is validated via GC-MS and NMR, with product yields quantified to assess catalyst efficiency .
Q. What catalytic systems enable selective C–O bond cleavage in BPE under mild conditions, and how do support materials influence activity?
Pd supported on activated carbon (Pd/AC) achieves room-temperature cleavage of BPE into toluene and phenol with >90% selectivity. The activated carbon’s high surface area and mesoporous structure enhance metal dispersion and substrate adsorption. Comparative studies show Pd/AC outperforms homogeneous catalysts in stability and recyclability . Ionic liquids like [bmim][Br] paired with p-toluenesulfonic acid also facilitate cleavage via nucleophilic displacement, yielding phenols under solvent-free conditions .
Q. In photopharmacology, how is BPE incorporated into molecular photoswitches, and what structural modifications enhance light-responsive behavior?
BPE derivatives act as bioisosteres in azobenzene-based photoswitches. Terminal azologization of BPE’s benzyl group enables reversible isomerization between (E)- and (Z)-configurations under light. Structural tuning, such as electron-withdrawing substituents on the phenyl ring, improves photoswitching efficiency and binding affinity to biological targets like sirtuin inhibitors .
Q. What role do solvent systems and high-pressure CO₂ play in BPE solvolysis to monocyclic aromatics?
In high-temperature aqueous methanol under 17.7 MPa CO₂, BPE undergoes solvolysis to yield benzyl methyl ether (16.1%), benzyl alcohol, phenol, and toluene (70.7% total aromatics). CO₂ acts as a co-solvent, lowering the dielectric constant of water and enhancing methanol’s nucleophilicity. Optimal conditions (573 K, 1 h) maximize toluene yield via decarboxylation intermediates .
Q. How do transition metal catalysts like Pd(OAc)₂ enable green synthesis of BPE derivatives in aqueous media?
Pd(OAc)₂ catalyzes the coupling of arylboronic acids with benzyl alcohols in water, using H₂O₂ as a terminal oxidant. This method avoids organic solvents, achieving yields up to 85% with broad substrate scope. Mechanistic studies suggest a Pd⁰/PdII cycle, where H₂O₂ regenerates the active catalyst while oxidizing boronic acids to phenols .
Q. Methodological Considerations
- Analytical Techniques : GC-MS for quantifying reaction products , XRD for catalyst characterization , and X-ray crystallography for elucidating photopharmacological binding modes .
- Safety Protocols : Use fume hoods for handling volatile reagents (e.g., benzyl chloride) , and review MSDS for ionic liquids and catalysts .
Properties
IUPAC Name |
phenoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTNYLSAWDQNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870813 | |
Record name | Benzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-80-5, 31324-44-4 | |
Record name | Benzyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl phenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |
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Record name | Benzyloxybenzene | |
Source | EPA DSSTox | |
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Record name | Benzyl Phenyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | BENZYL PHENYL ETHER | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |
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Retrosynthesis Analysis
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